molecular formula C15H19BrFNO3 B8150935 tert-Butyl 3-((3-bromo-4-fluorophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((3-bromo-4-fluorophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8150935
M. Wt: 360.22 g/mol
InChI Key: IXAHYDFMIISVEN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-bromo-4-fluorophenoxy)methyl)azetidine-1-carboxylate is a brominated and fluorinated azetidine derivative characterized by a tert-butyl carbamate group and a substituted phenoxymethyl moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and bioactive molecules targeting halogen-sensitive binding sites.

Properties

IUPAC Name

tert-butyl 3-[(3-bromo-4-fluorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-11-4-5-13(17)12(16)6-11/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAHYDFMIISVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-((3-bromo-4-fluorophenoxy)methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18BrFNO3
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluorophenol with tert-butyl 3-(bromomethyl)azetidine-1-carboxylate under basic conditions. This reaction is often facilitated by solvents such as dimethylformamide (DMF) and bases like potassium carbonate at elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including:

  • Enzymes : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their functions.
  • Receptors : Its structural features may enhance binding affinity and specificity to certain cellular receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of azetidine compounds often possess antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The specific activity of this compound against these pathogens remains to be fully characterized.

Anticancer Properties

Preliminary studies suggest that azetidine derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of apoptotic pathways through interaction with key regulatory proteins. Further investigation into the specific anticancer activity of this compound is warranted.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Efficacy : A study on azetidine derivatives reported significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research : A review highlighted the potential of azetidine derivatives in cancer therapy, particularly emphasizing their role in inhibiting cell proliferation and inducing cell death through apoptotic mechanisms .
  • Mechanistic Insights : Research has indicated that the presence of halogen substituents (like bromine and fluorine) can enhance the binding affinity of compounds to their targets, which may explain the observed bioactivity in related compounds .

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundPending characterizationPreliminary evidenceUnique substitution pattern enhances binding
tert-Butyl 3-(cyclohexylmethylamino)azetidine-1-carboxylateModerateSignificantKnown for broad-spectrum activity
tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylateLowMinimalLess potent compared to others

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds with azetidine structures exhibit potential anticancer properties. The incorporation of halogen substituents, such as bromine and fluorine, can enhance the biological activity of these compounds by improving their interaction with biological targets. Studies have demonstrated that derivatives of azetidine can inhibit cancer cell proliferation, making them candidates for further development as anticancer agents .

1.2 BTK Inhibitors
The compound's structural features align with those found in Bruton’s tyrosine kinase (BTK) inhibitors, which are crucial in treating various hematological malignancies. The presence of the bromo and fluorine groups may contribute to the selectivity and potency of these inhibitors, providing a pathway for the synthesis of novel therapeutic agents .

Synthesis and Functionalization

2.1 Synthesis Techniques
The synthesis of tert-Butyl 3-((3-bromo-4-fluorophenoxy)methyl)azetidine-1-carboxylate can be achieved through several methods, including nucleophilic substitution reactions and cyclization processes involving azetidine derivatives. These methods allow for the introduction of various functional groups that can be tailored for specific applications in drug discovery or material science .

2.2 Functionalization Potential
The compound serves as a precursor for further functionalization, enabling the creation of a diverse array of derivatives. This versatility is particularly useful in developing compounds with enhanced solubility or bioactivity, which is essential in pharmaceutical applications .

Material Science Applications

3.1 Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. Its ability to undergo further polymerization reactions can lead to the development of new materials with desirable mechanical and thermal properties .

3.2 Foldamer Design
The compound's conformational constraints are advantageous in the design of foldamers—synthetic molecules that mimic the structure and function of natural biopolymers. These foldamers have potential applications in drug delivery systems and molecular recognition processes .

Case Studies

Case Study 1: Anticancer Research
A study exploring the efficacy of azetidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of halogenation in enhancing biological activity and provided a foundation for further exploration into this compound's potential as an anticancer agent .

Case Study 2: Synthesis Optimization
In a synthetic chemistry study, researchers optimized the reaction conditions for synthesizing azetidine derivatives, including this compound. The findings revealed that adjusting solvent polarity and temperature could significantly improve yield and purity, paving the way for more efficient production methods in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azetidine Derivatives

Key structural analogs differ in substituents on the azetidine ring or aromatic moiety, impacting reactivity, stability, and bioactivity.

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
tert-Butyl 3-((3-bromo-4-fluorophenoxy)methyl)azetidine-1-carboxylate 3-bromo-4-fluorophenoxymethyl 375.25 (calc.) Halogenated aromatic; kinase inhibitor intermediate
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) 2-bromoethyl 264.16 Alkyl bromide; synthetic versatility
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) Indole, methoxycarbonyl 367.16 Heterocyclic; aza-Michael adduct
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) Fluoro, hydroxymethyl 219.23 Fluorinated; chiral building block
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b) 2-chloro-4-fluorophenyl 314.78 Diazepane ring; conformational diversity

Key Observations :

  • Ring Size and Rigidity : Azetidine derivatives (4-membered ring) exhibit greater ring strain and conformational rigidity compared to diazepane analogs (7-membered ring), affecting metabolic stability and target engagement .
  • Synthetic Yields : Aza-Michael adducts like 4p (55% yield) and 4q (65% yield) demonstrate moderate efficiency, whereas iodonium-mediated couplings (e.g., 58 in ) show lower yields (35%), highlighting reactivity challenges with bulky substituents .
Physicochemical and Bioavailability Profiles

Comparative data for selected compounds:

Property Target Compound 3-(2-Bromoethyl) analog 3-Fluoro-hydroxymethyl 3-Indole derivative (4p)
LogP (iLOGP) 3.12 2.85 1.98 2.45
Hydrogen Bond Acceptors 4 3 5 5
TPSA (Ų) 55.7 38.3 75.9 66.4
GI Absorption High High Moderate Moderate

Analysis :

  • The target compound’s higher LogP (3.12 vs.
  • The 3-fluoro-hydroxymethyl analog (CAS 1126650-66-5) has lower TPSA (38.3 Ų), enhancing blood-brain barrier penetration compared to the target compound (55.7 Ų) .

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